N'-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide
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Overview
Description
N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties
Preparation Methods
The synthesis of N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide typically involves the reaction of acridine derivatives with appropriate hydrazides. One common method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule to form 9-acylaminoacridines . The reaction is performed in a vessel protected from air moisture, using sodium hydride as a base in anhydrous DMSO . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as air oxygen, halogens, or metal cations.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-deficient substrates.
Common reagents used in these reactions include sodium hydride, DMSO, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BACE-1 by binding to its active site and stabilizing the enzyme-inhibitor complex through hydrogen bonds and π–π stacking interactions . Additionally, its planar ring structure allows it to intercalate DNA, disrupting biological processes involving DNA and related enzymes .
Comparison with Similar Compounds
N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide can be compared with other acridine derivatives such as:
Amsacrine: Known for its anti-cancer properties and ability to intercalate DNA.
Quinacrine: Used as an anti-malarial and anti-cancer agent.
Acridine Orange: A dye used in cell biology for staining nucleic acids.
What sets N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide apart is its specific structure, which allows for unique interactions with molecular targets, making it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C24H17N3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-3-hydroxynaphthalene-2-carbohydrazide |
InChI |
InChI=1S/C24H17N3O2/c28-22-14-16-8-2-1-7-15(16)13-19(22)24(29)27-26-23-17-9-3-5-11-20(17)25-21-12-6-4-10-18(21)23/h1-14,28H,(H,25,26)(H,27,29) |
InChI Key |
XFCCKOHKVLGFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC3=C4C=CC=CC4=NC5=CC=CC=C53)O |
Origin of Product |
United States |
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